molecular formula C18H20N4O4S B2379433 methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 460360-57-0

methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No. B2379433
CAS RN: 460360-57-0
M. Wt: 388.44
InChI Key: YATRZTVLHRLWRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a purine core structure (a two-ring structure composed of nitrogen and carbon atoms). Attached to this core structure would be the additional functional groups: a methylbenzyl group and a thioacetate group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the thioacetate group might be susceptible to nucleophilic attack, and the purine core might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antitumor Activity

Methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has been investigated for its potential antitumor activities. For instance, Sultani et al. (2017) synthesized a series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, closely related to the specified compound, and evaluated their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These compounds showed significant potential in inhibiting cancer cell viability, suggesting their effectiveness in oncology applications (Sultani et al., 2017).

Neuroprotective and MAO-B Inhibitory Activities

Mitkov et al. (2022) researched the neuroprotective effects of compounds containing a structure similar to methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate. They found that some derivatives exhibited low neurotoxicity and high neuroprotection, including MAO-B inhibitory activity. This discovery highlights the potential of these compounds in neurological research and treatment (Mitkov et al., 2022).

Development of Polymer Model Compounds

The compound and its derivatives have been utilized in the development of polymer model compounds. Ninagawa et al. (1974, 1975) synthesized dimeric and trimeric compounds related to methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate. These studies contribute to the understanding of polymer chemistry and the development of new materials (Ninagawa et al., 1974); (Ninagawa et al., 1975).

properties

IUPAC Name

methyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11-5-7-12(8-6-11)9-22-14-15(19-17(22)27-10-13(23)26-4)20(2)18(25)21(3)16(14)24/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATRZTVLHRLWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

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